molecular formula C10H12N2OS B2546948 Pyridin-4-yl(thiomorpholino)methanone CAS No. 1197924-91-6

Pyridin-4-yl(thiomorpholino)methanone

Cat. No. B2546948
CAS RN: 1197924-91-6
M. Wt: 208.28
InChI Key: YIPKBJDRHCLONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-yl(thiomorpholino)methanone, also known as PTM, is a compound that has gained significant attention in scientific research in recent years. PTM is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyridin-4-yl(thiomorpholino)methanone and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. For instance, the synthesis of vertilecanin C and derivatives of vertilecanin A involved the use of related compounds, showcasing their utility in complex organic syntheses (Demirci et al., 2008). Additionally, these compounds have been used in the synthesis of various cinnoline and pyrazolo derivatives, which have wide-ranging pharmacological activities (Bawa et al., 2010).

Applications in Coordination Chemistry

These compounds are also significant in the field of coordination chemistry. For instance, phenanthrolin-2-yl ketones, closely related to this compound, have been used to synthesize various ligands and complexes. These complexes have been studied for their spectroscopic characteristics and potential applications in electrochemical processes (Bark & Thummel, 2005).

Molecular Structure and Characterization

Research has also been focused on understanding the molecular structure and characteristics of these compounds. Studies involving X-ray diffraction and spectroscopic analysis have provided detailed insights into their molecular structure, which is crucial for their applications in various fields, including medicinal chemistry (Benaka Prasad et al., 2018).

Antimicrobial and Antimycobacterial Activities

There's significant interest in the antimicrobial and antimycobacterial properties of this compound derivatives. These compounds have been synthesized and tested for their effectiveness against various microbial strains, showing promising results in combating bacterial and fungal infections (Desai et al., 2016).

Synthesis of Organotin(IV) Complexes

The synthesis of organotin(IV) complexes using derivatives of this compound has been explored. These complexes have been evaluated for their antimicrobial activities, demonstrating the potential for developing new therapeutic agents (Singh et al., 2016).

Mechanism of Action

Target of Action

Pyridin-4-yl(thiomorpholino)methanone is a chemical compound that has been synthesized and evaluated for its protein kinase inhibitory potency . The primary targets of this compound are protein kinases, specifically Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular signaling, growth, and differentiation.

Mode of Action

The interaction of this compound with its targets involves the inhibition of protein kinases. The compound binds to these kinases, preventing them from phosphorylating other proteins and thereby disrupting the signaling pathways they control . This results in changes to cellular processes regulated by these pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the protein kinases it inhibits. These pathways control a variety of cellular processes, including cell growth, differentiation, and response to external signals . The downstream effects of this inhibition can vary widely depending on the specific cellular context and the other signaling pathways active in the cell.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases. By preventing these kinases from carrying out their normal function, the compound disrupts the signaling pathways they control . This can lead to changes in cellular processes such as growth and differentiation.

Future Directions

The future directions for the study of “Pyridin-4-yl(thiomorpholino)methanone” could involve further exploration of its protein kinase inhibitory potency and the development of new compounds with similar properties .

Biochemical Analysis

Biochemical Properties

Pyridin-4-yl(thiomorpholino)methanone has been identified as a relevant scaffold for protein kinase inhibition . It interacts with various enzymes and proteins, particularly protein kinases, and these interactions are critical for its biochemical activity . The planarity of its heterocyclic system was found to be essential for maintaining its protein kinase inhibitory potency .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a protein kinase inhibitor . By inhibiting protein kinases, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly protein kinases . Its planar pyrido[3,4-g]quinazoline tricyclic system is mandatory to maintain the protein kinase inhibitory potency .

properties

IUPAC Name

pyridin-4-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPKBJDRHCLONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.